

history and discovery of 2'-Bromoacetophenone

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Compound of Interest

Compound Name: 2'-Bromoacetophenone

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An In-depth Technical Guide to 2'-Bromoacetophenone: History, Synthesis, and Applications

Introduction

2'-Bromoacetophenone, also known by several synonyms including phenacyl bromide, ω -bromoacetophenone, and 2-bromo-1-phenylethanone, is a halogenated aromatic ketone with the chemical formula C_8H_7BrO . It presents as a white to off-white crystalline solid with a characteristic sharp, aromatic odor.[1][2][3] Its structure, featuring a reactive α -brominated ketone, makes it an exceptionally versatile and valuable intermediate in the field of organic synthesis.

This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and synthesis of **2'-Bromoacetophenone**. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and illustrating its utility in the synthesis of diverse chemical scaffolds.

History and Discovery

The first documented synthesis of **2'-Bromoacetophenone** was reported in 1871 by German chemists A. Emmerling and C. Engler.[3] Their work, titled "Ueber einige Abkömmlinge des Acetophenons" (On some derivatives of acetophenone), described the preparation of this compound through the direct bromination of acetophenone.[3] The discovery was not an isolated event but rather a logical progression of the burgeoning field of synthetic organic chemistry in the late 19th century, which focused on exploring the reactivity of aromatic compounds and developing new synthetic methodologies.



Physicochemical and Crystallographic Data

The fundamental properties of **2'-Bromoacetophenone** are well-characterized. Quantitative data, including its physical constants and crystallographic parameters from single-crystal X-ray analysis, are summarized below for reference.

Table 1: Physicochemical Properties of 2'-Bromoacetophenone

Property	Value	References
Molecular Formula	C ₈ H ₇ BrO	
Molar Mass	199.04 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	48-51 °C	_
Boiling Point	135-136 °C at 18 mmHg	
Solubility	Sparingly soluble in water; Soluble in ethanol, ether, dichloromethane	

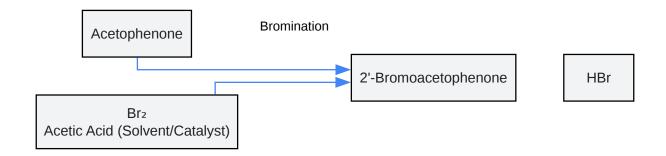
Table 2: Crystallographic Data for 2'-Bromoacetophenone

Parameter	Value	References
Crystal System	Orthorhombic	
Space Group	Pca21	_
a (Å)	4.1459 (2)	_
b (Å)	9.6731 (5)	_
c (Å)	18.8178 (9)	_
Volume (ų)	754.66 (6)	_
Z (molecules/unit cell)	4	_



Synthesis and Experimental Protocols

The most common and historically significant method for preparing **2'-Bromoacetophenone** is the direct α -bromination of acetophenone. The reaction proceeds via an acid-catalyzed enolization of acetophenone, followed by electrophilic attack by bromine.



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Caption: General synthesis scheme for **2'-Bromoacetophenone**.

Detailed Experimental Protocol: Bromination in Acetic Acid

This protocol is adapted from established literature methods for the synthesis of α -bromo ketones.

Materials:

- Acetophenone (25 g)
- Glacial Acetic Acid (125 g)
- Bromine (30 g)
- Round bottom flask (500 mL) equipped with a reflux condenser, dropping funnel, magnetic stirrer, and a gas outlet.
- Ethyl alcohol (for recrystallization)

Procedure:



- Charge the round bottom flask with acetophenone and glacial acetic acid.
- Begin vigorous stirring and slowly add the bromine dropwise from the dropping funnel at room temperature.
- During the addition, hydrobromic acid (HBr) gas is evolved and should be directed to a proper scrubbing apparatus.
- After the bromine addition is complete, continue stirring the mixture. The reaction is often left to stand for approximately one hour to ensure completion.
- Gently heat the reaction mixture until the reddish-brown color of bromine disappears, indicating its consumption.
- Pour the resulting colorless reaction mixture into a beaker containing cold water.
- The 2'-Bromoacetophenone will separate as an oil which solidifies upon cooling and stirring.
- Collect the crude solid product by vacuum filtration and wash with cold water.
- Purify the product by recrystallization from ethyl alcohol to yield white, crystalline prisms.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. **2'-Bromoacetophenone** is a potent lachrymator (tear-producing agent) and is toxic and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

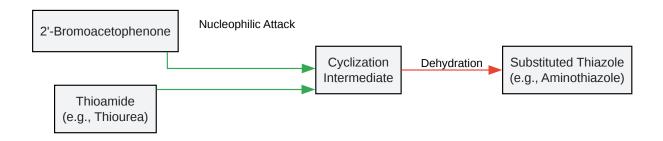
Applications in Research and Drug Development

2'-Bromoacetophenone is not typically used as a therapeutic agent itself but serves as a critical building block for a wide array of more complex molecules, particularly heterocyclic compounds with significant biological activity. Its utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.

Key Applications:



- Pharmaceutical Intermediates: It is a precursor in the synthesis of various pharmaceuticals, including analgesic, anti-inflammatory, and antimicrobial agents.
- Heterocycle Synthesis: It is a cornerstone reagent in classic named reactions for synthesizing heterocycles. A prime example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry. It is also used to prepare indolizines, dihydrofurans, and substituted pyridines.
- Derivatizing Agent: It serves as a derivatizing agent for the analysis of organic acids. The
 acids are converted to their corresponding crystalline phenacyl esters, which can be easily
 identified and quantified using techniques like LC-MS.



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Caption: Workflow for Hantzsch thiazole synthesis.

This role as a versatile synthetic precursor makes **2'-Bromoacetophenone** a compound of enduring interest for chemists in academic research and industrial drug discovery.

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